molecular formula C9H10Cl2S B3372911 1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene CAS No. 936362-83-3

1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene

Cat. No.: B3372911
CAS No.: 936362-83-3
M. Wt: 221.15 g/mol
InChI Key: CJKMDEQMVRWVRR-UHFFFAOYSA-N
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Description

1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene is an organic compound with the molecular formula C9H10Cl2S and a molecular weight of 221.15 g/mol It is characterized by the presence of a benzene ring substituted with a chlorine atom and a 3-chloropropylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 1-chloro-2-iodobenzene with 3-chloropropylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the sulfanyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted benzene derivatives
  • Sulfoxides and sulfones
  • Dechlorinated or modified benzene compounds

Scientific Research Applications

1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-[(3-chloropropyl)sulfanyl]benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms and the sulfanyl group are reactive sites that participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

  • 1-Chloro-2-[(3-bromopropyl)sulfanyl]benzene
  • 1-Chloro-2-[(3-methylpropyl)sulfanyl]benzene
  • 1-Chloro-2-[(3-hydroxypropyl)sulfanyl]benzene

Uniqueness: 1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene is unique due to the presence of both chlorine and sulfanyl groups, which provide distinct reactivity patterns. This combination allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-2-(3-chloropropylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2S/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKMDEQMVRWVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared by Procedure R and Scheme Z using 2-chlorobenzenethiol and 1-bromo-3-chloropropane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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